

(4-Benzylmorpholin-2-yl)methanol literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Benzylmorpholin-2-yl)methanol

Cat. No.: B142203

[Get Quote](#)

An In-Depth Technical Guide to **(4-Benzylmorpholin-2-yl)methanol**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

(4-Benzylmorpholin-2-yl)methanol is a chiral organic compound featuring a morpholine scaffold, a key structural motif in medicinal chemistry. The morpholine ring is recognized as a "privileged structure" due to its favorable physicochemical, biological, and metabolic properties. [1] It is a versatile and readily accessible building block incorporated into numerous approved and experimental drugs.[1] The presence of a benzyl group on the nitrogen and a hydroxymethyl group at the 2-position, along with its chirality, makes **(4-benzylmorpholin-2-yl)methanol** a valuable intermediate in the synthesis of complex, biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications in drug development, with a focus on its role as a key precursor for neurokinin-1 (NK1) receptor antagonists.

Physicochemical Properties

While detailed experimental data for all physicochemical properties of **(4-Benzylmorpholin-2-yl)methanol** are not extensively published, its basic properties can be summarized as follows:

Property	Value	Source
CAS Number	40987-24-4	[2] [3]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[2] [3]
Molecular Weight	207.27 g/mol	[2]
Appearance	Colorless to light yellow viscous liquid	MySkinRecipes
Storage	Room temperature, dry and sealed	MySkinRecipes

Note: "MySkinRecipes" is a commercial supplier and is not a peer-reviewed scientific source.

The chiral nature of this molecule means it exists as two enantiomers, **(R)-(4-benzylmorpholin-2-yl)methanol** and **(S)-(4-benzylmorpholin-2-yl)methanol**. The specific stereochemistry is crucial for its application in asymmetric synthesis, as enantiomers often exhibit distinct biological activities.

Synthesis of (4-Benzylmorpholin-2-yl)methanol

A specific, detailed, and publicly available synthesis of **(4-benzylmorpholin-2-yl)methanol** from simple achiral precursors is not extensively documented in the readily available scientific literature. However, based on general methods for the asymmetric synthesis of 2-substituted chiral morpholines, a plausible synthetic route can be proposed. One of the most effective modern methods for accessing chiral 2-substituted morpholines is the asymmetric hydrogenation of dehydromorpholines.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Proposed Asymmetric Synthesis Pathway

A likely synthetic strategy would involve the initial construction of a dehydromorpholine precursor followed by a chiral reduction to establish the stereocenter at the 2-position.

Step 1: Synthesis of the Dehydromorpholine Precursor

This would likely involve the condensation of N-benzylethanolamine with an appropriate three-carbon aldehyde equivalent, followed by cyclization and elimination to form the unsaturated

morpholine ring.

Step 2: Asymmetric Hydrogenation

The key step to introduce chirality is the asymmetric hydrogenation of the dehydromorpholine intermediate. This reaction is often catalyzed by a rhodium complex with a chiral bisphosphine ligand.[4][7]

Caption: Proposed asymmetric synthesis of **(4-Benzylmorpholin-2-yl)methanol**.

Derivatization and Further Synthetic Applications

The primary hydroxyl group of **(4-benzylmorpholin-2-yl)methanol** is a key functional handle for further synthetic transformations. Its derivatization is crucial for its use as a building block in the synthesis of more complex molecules.

Tosylation of the Primary Alcohol

Converting the alcohol to a tosylate is a highly effective method for transforming the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions.[8]

Experimental Protocol: Tosylation of (S)-**(4-benzylmorpholin-2-yl)methanol**[8]

- Dissolve (S)-**(4-benzylmorpholin-2-yl)methanol** (1.0 eq) in anhydrous CH_2Cl_2 and cool the solution to 0 °C in an ice bath.
- Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
- Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

O-Alkylation

Direct O-alkylation of the hydroxyl group is another important derivatization strategy.

Experimental Protocol: O-Alkylation of (S)-(4-benzylmorpholin-2-yl)methanol[9]

- To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF and cool to 0 °C.
- Slowly add a solution of (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DMF to the NaH suspension.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add the desired alkylating agent (e.g., 2-ethoxybenzyl bromide, 1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Work-up involves partitioning the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate), followed by washing, drying, and concentration.
- The crude product can be purified by column chromatography on silica gel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (4-BENZYL MORPHOLIN-2-YL)METHANOL | CAS 40987-24-4 [matrix-fine-chemicals.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [(4-Benzylmorpholin-2-yl)methanol literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142203#4-benzylmorpholin-2-yl-methanol-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com